REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:10])[c:5]([CH2:6][Br:7])[cH:8][cH:9]1.[C:11](=[O:12])([O-:13])[O-:14].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:17][CH:18]1[O:19][CH:20]([CH3:24])[CH2:21][NH:22][CH2:23]1.[K+:15].[K+:16]>>[Br:1][c:2]1[cH:3][c:4]([F:10])[c:5]([CH2:6][N:22]2[CH2:21][CH:20]([CH3:24])[O:19][CH:18]([CH3:17])[CH2:23]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Br)ccc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCC(C)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC1CN(Cc2ccc(Br)cc2F)CC(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |